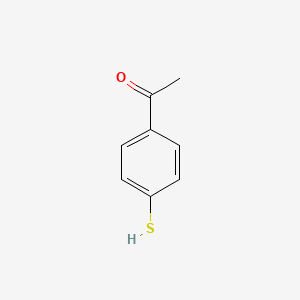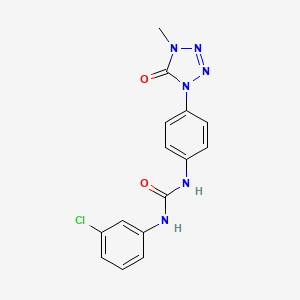![molecular formula C16H14F2N4O2S2 B3011220 (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1286705-24-5](/img/structure/B3011220.png)
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H14F2N4O2S2 and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been recognized for their antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to chronic diseases such as cancer and heart disease. The presence of the thiazole ring in this compound suggests potential efficacy in scavenging free radicals and protecting cells from oxidative damage .
Analgesic and Anti-inflammatory Activities
Compounds containing thiazole structures have shown significant analgesic and anti-inflammatory activities. This is particularly important in the development of new pain relief medications that could potentially offer fewer side effects compared to current treatments .
Antimicrobial and Antifungal Activities
The thiazole ring is a common feature in many potent biologically active compounds with antimicrobial and antifungal properties. This includes drugs like sulfathiazole and abafungin. The compound could be explored for its potential use in treating bacterial and fungal infections .
Antiviral Activity
Thiazole derivatives have been associated with antiviral activity, including against HIV. Given the ongoing need for novel antiviral agents, especially in the wake of emerging diseases, this compound could be a candidate for further research in this area .
Neuroprotective Properties
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are areas of intense research. Thiazole derivatives have been noted for their neuroprotective effects, which could be leveraged in the development of treatments for these conditions .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been synthesized and reported to exhibit cytotoxicity activity on human tumor cell lines. This suggests that the compound could be investigated for its potential use in cancer therapy, particularly in targeting specific types of cancer cells .
Antibacterial Activity Against Resistant Strains
The emergence of antibiotic-resistant bacterial strains is a significant global health concern. Thiazole derivatives have shown promise in combating resistant strains, which could make this compound a valuable asset in the development of new antibacterial drugs .
Succinate Dehydrogenase (SDH) Inhibition
SDH is an enzyme involved in the mitochondrial respiratory chain, and its inhibition has implications in fungicidal activity. Derivatives of thiazole have been reported to inhibit SDH, suggesting potential applications in agriculture to protect crops from fungal pathogens .
特性
IUPAC Name |
[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S2/c1-8-14(26-21-20-8)15(23)22-4-2-10(3-5-22)24-16-19-13-11(18)6-9(17)7-12(13)25-16/h6-7,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUSFKNKRRVDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)



![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3011146.png)

![(E)-N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B3011150.png)
![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B3011153.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)
